1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate
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Overview
Description
1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate is a chemical compound with the molecular formula C13H13ClF3NO4 and a molecular weight of 339.69 g/mol . This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, making it a valuable intermediate in various chemical syntheses.
Scientific Research Applications
1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate typically involves the reaction of diethyl malonate with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde in the presence of a base such as sodium hydride in dry dimethylformamide (DMF) at low temperatures . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the initial synthesis.
Dimethylformamide (DMF): A solvent for the reaction.
Hydrochloric Acid (HCl): Used for ester hydrolysis.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and various intermediates useful in further chemical syntheses .
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-dioate
- 3-Chloro-2-(1,3-diethoxy-1,3-dioxoprop-2-yl)-5-(trifluoromethyl)pyridine
Uniqueness
1,3-diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
diethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO4/c1-4-22-11(20)13(3,12(21)23-5-2)10-9(15)6-8(7-19-10)14(16,17)18/h6-7H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPKYBDKEBNNSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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